

# nociceptin/orphanin FQ gene expression and regulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Nociceptin TFA Salt |           |
| Cat. No.:            | B1156542            | Get Quote |

An In-depth Technical Guide on Nociceptin/Orphanin FQ Gene Expression and Regulation

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

The nociceptin/orphanin FQ (N/OFQ) peptide, encoded by the prepronociceptin (PNOC) gene, is the endogenous ligand for the N/OFQ peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1). This system is a key modulator of a wide array of biological functions, including pain, stress responses, learning, and immune function.[1][2] Unlike classical opioid peptides, N/OFQ exhibits a unique pharmacological profile, making the NOP receptor a promising therapeutic target for novel analgesics with potentially fewer side effects.[3][4] Understanding the molecular mechanisms that govern the expression of the PNOC gene is critical for developing targeted therapies. This document provides a comprehensive technical overview of the transcriptional and epigenetic regulation of the PNOC gene, summarizes quantitative data on its expression, and details key experimental protocols for its study.

### The PNOC Gene and NOP Receptor System

The PNOC gene encodes a preproprotein that is cleaved to produce several products, including the 17-amino acid neuropeptide N/OFQ.[5][6] The gene structure of the N/OFQ precursor is similar to that of other opioid peptide genes like preprodynorphin and preproenkephalin.[3]



The biological effects of N/OFQ are mediated by the NOP receptor, a G protein-coupled receptor (GPCR) encoded by the OPRL1 gene.[7] Upon N/OFQ binding, the NOP receptor couples primarily to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[8][9] This activation also modulates ion channels—inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels—and influences mitogen-activated protein kinase (MAPK) signaling cascades.[3][10][11]

### **Transcriptional Regulation of the PNOC Gene**

The expression of the PNOC gene is tightly controlled by a variety of signaling pathways and transcription factors that bind to specific regulatory elements within its promoter region.

### **Key Transcription Factors and Regulatory Elements**

- CREB (cAMP Response Element-Binding Protein): The promoter of the PNOC gene contains a cAMP-response element (CRE), which is a binding site for the transcription factor CREB.[12] The induction of PNOC mRNA by cAMP is mediated by the recruitment of CREB to the promoter.[12] CREB itself is activated via phosphorylation at Serine-133 by kinases such as Protein Kinase A (PKA), which is in turn activated by cAMP.[13][14] Active, phosphorylated CREB recruits co-activators like CREB-binding protein (CBP) to initiate the transcription of target genes.[13][15]
- STAT (Signal Transducers and Activators of Transcription): Neuropoietic cytokines, such as
  Ciliary Neurotrophic Factor (CNTF), are potent inducers of N/OFQ transcription.[16] This
  process is mediated through the Janus protein tyrosine kinase (JAK)/STAT pathway. CNTF
  stimulation leads to increased DNA binding of STAT proteins in neuronal nuclear extracts,
  indicating their direct role in activating PNOC gene expression.[16]
- AP-1 (Activator Protein 1): Analysis of the OPRL1 gene (encoding the NOP receptor) has
  identified potential binding sites for AP-1, a transcription factor involved in cellular responses
  to a wide range of stimuli.[9] While direct evidence for AP-1 binding to the PNOC promoter is
  less established, its involvement in neuronal plasticity makes it a plausible regulator.

### **Major Signaling Pathways Modulating PNOC Expression**

cAMP/PKA Pathway: Stimuli that increase intracellular cAMP levels, such as the activation of certain GPCRs, lead to the activation of PKA. PKA then phosphorylates CREB, enhancing its



ability to bind to the CRE sequence in the PNOC promoter and drive transcription.[12][17] This pathway is a central mechanism for regulating the expression of many neuropeptide genes.









Click to download full resolution via product page

**Caption:** cAMP/PKA signaling pathway for PNOC gene expression.

JAK/STAT Pathway: Cytokines like CNTF bind to their cell surface receptors, triggering the activation of associated Janus kinases (JAKs).[16] JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus. Inside the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, including PNOC, to initiate transcription.[16]





Click to download full resolution via product page

Caption: CNTF-induced JAK/STAT pathway for PNOC gene expression.



### **Epigenetic Regulation**

Epigenetic modifications, including histone acetylation and DNA methylation, play a significant role in controlling the accessibility of the PNOC gene to the transcriptional machinery.

- Histone Acetylation: The acetylation of histones generally leads to a more open chromatin structure, facilitating gene transcription. The use of histone deacetylase (HDAC) inhibitors, such as trichostatin A, has been shown to increase both CREB binding to the PNOC promoter and the subsequent expression of ppN/OFQ mRNA.[12] This suggests that the state of histone acetylation is a key regulatory layer for PNOC expression.
- DNA Methylation: While specific studies on PNOC gene methylation are limited, the broader opioid system is known to be under epigenetic control.[18] For instance, methylation levels in the OPRL1 receptor gene have been linked to psychosocial stress and binge drinking, highlighting the importance of this regulatory mechanism in the N/OFQ system.[2][19]

### Regulation in Physiological and Pathological States

PNOC gene expression is dynamically regulated in response to various conditions:

- Inflammation: Peripheral inflammation robustly induces N/OFQ gene expression in dorsal root ganglia.[11][20] This suggests a role for the N/OFQ system in modulating nociceptive signals during inflammatory states.
- Stress and Injury: As CNTF is an injury-induced factor in the brain, the upregulation of N/OFQ following neural injury points to its function in neuroprotection and astrogliosis.[16]
- Substance Use: Chronic ethanol consumption and subsequent withdrawal have been shown to downregulate the PNOC/OPRL1 system, which may contribute to alcohol intake control.[6]

### Quantitative Data on N/OFQ System Expression

The following tables summarize quantitative findings from various studies on the expression of the PNOC gene and the NOP receptor.

Table 1: Regulation of PNOC mRNA Expression



| Condition                                | Tissue/Cell Type | Fold Change vs.<br>Control | Reference |
|------------------------------------------|------------------|----------------------------|-----------|
| Ciliary<br>Neurotrophic<br>Factor (CNTF) | Striatal Neurons | + 5-fold                   | [16]      |
| Ciliary Neurotrophic<br>Factor (CNTF)    | Cortical Neurons | + 9-fold                   | [16]      |

| Vitiligo-Involved Skin | Human Skin Biopsy | + 2.99-fold |[6] |

Table 2: Regulation of NOP Receptor (OPRL1) Expression

| Condition Brain Region | % Change vs. Wild-<br>Type | Reference |
|------------------------|----------------------------|-----------|
|------------------------|----------------------------|-----------|

| N/OFQ Knockout (Homozygous) | Various (Region-specific) | Up to +135% |[21] |

### **Key Experimental Protocols**

This section provides detailed methodologies for essential experiments used to study PNOC gene expression and regulation.

## Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

This protocol is designed to assess the in vivo binding of a transcription factor (e.g., CREB) to the PNOC gene promoter.[12][22]

- Cell Cross-linking: Treat cultured neuronal cells (e.g., NS20Y) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimize sonication time and power for the specific cell type.

### Foundational & Exploratory





- Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-phospho-CREB). A negative control using a non-specific IgG antibody is essential.
- Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2 hours at 4°C to capture the immune complexes.
- Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffer to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.
- Quantitative PCR (qPCR) Analysis: Quantify the amount of the PNOC promoter region present in the purified DNA using qPCR. Design primers flanking the putative binding site (e.g., the CRE). Results are typically expressed as a percentage of the input DNA.





Click to download full resolution via product page

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).



### Protocol: Quantitative Real-Time PCR (RT-qPCR) for PNOC mRNA Levels

This protocol quantifies the levels of PNOC mRNA in cells or tissues following a specific treatment.

- RNA Extraction: Isolate total RNA from the sample (e.g., CNTF-treated primary neurons) using a TRIzol-based method or a commercial RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the PNOC gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
- qPCR Run: Perform the qPCR on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Determine the cycle threshold (Ct) for PNOC and a stable housekeeping gene (e.g., GAPDH, B2M). Calculate the relative expression of PNOC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to an untreated control.[23]

## Protocol: In Situ Hybridization (ISH) for Localization of PNOC mRNA

This protocol visualizes the location of PNOC mRNA within a tissue section.[3][24]

• Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and dissect the tissue of interest (e.g., brain, spinal cord). Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the frozen tissue using a cryostat (10-20 μm thickness) and mount on coated slides.



- Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the PNOC mRNA sequence via in vitro transcription. A sense probe should be synthesized as a negative control.
- Prehybridization: Rehydrate the tissue sections through a series of decreasing ethanol concentrations. Permeabilize the tissue with Proteinase K. Post-fix with 4% PFA and acetylate to reduce background. Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.
- Hybridization: Add the DIG-labeled probe to the hybridization buffer and incubate the slides overnight in a humidified chamber at 65°C.
- Post-Hybridization Washes: Perform a series of stringent washes using saline-sodium citrate (SSC) buffer and formamide at 65°C to remove the unbound probe.
- Immunodetection: Block the sections with a blocking solution (e.g., containing sheep serum). Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Color Development: Wash off the excess antibody and incubate the sections with a substrate solution containing NBT/BCIP. The AP enzyme will convert the substrate into a visible blue/purple precipitate.
- Mounting and Imaging: Stop the color reaction, counterstain if desired (e.g., with Nuclear Fast Red), dehydrate the sections, and coverslip with mounting medium. Image the slides using a bright-field microscope. The blue/purple staining indicates the cellular location of PNOC mRNA.[24]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. BioGPS - Mobile [biogps.org]

### Foundational & Exploratory





- 2. OPRL1 opioid related nociceptin receptor 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supraspinal actions of nociceptin/orphanin FQ, morphine and substance P in regulating pain and itch in non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. PNOC prepronociceptin [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Nociceptin receptor Wikipedia [en.wikipedia.org]
- 9. Evidence for association of two variants of the nociceptin/orphanin FQ receptor gene OPRL1 with vulnerability to develop opiate addiction in Caucasians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CREB-mediated transcriptional control PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pleiotropic Face of CREB Family Transcription Factors PMC [pmc.ncbi.nlm.nih.gov]
- 15. What turns CREB on? And off? And why does it matter? PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of nociceptin/orphanin FQ gene expression by neuropoietic cytokines and neurotrophic factors in neurons and astrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. OPRL1 opioid related nociceptin receptor 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 20. iris.unife.it [iris.unife.it]
- 21. Nociceptin/orphanin FQ knockout mice display up-regulation of the opioid receptor-like 1 receptor and alterations in opioid receptor expression in the brain PubMed [pubmed.ncbi.nlm.nih.gov]



- 22. Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nociceptin/Orphanin FQ receptor expression in primary human umbilical vein endothelial cells is not regulated by exposure to breast cancer cell media or angiogenic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- To cite this document: BenchChem. [nociceptin/orphanin FQ gene expression and regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1156542#nociceptin-orphanin-fq-gene-expression-and-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com